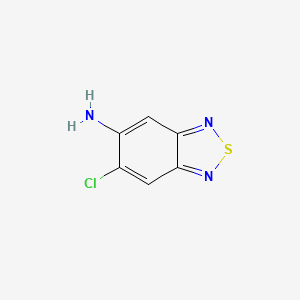

5-Amino-6-chloro-2,1,3-benzothiadiazole

Descripción

BenchChem offers high-quality 5-Amino-6-chloro-2,1,3-benzothiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-6-chloro-2,1,3-benzothiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-chloro-2,1,3-benzothiadiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGIAUJBFGRFHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NSN=C21)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

5-Amino-6-chloro-2,1,3-benzothiadiazole CAS number and properties

An In-depth Technical Guide to 5-Amino-6-chloro-2,1,3-benzothiadiazole and Its Congeners

Introduction

The 2,1,3-benzothiadiazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic and photophysical properties.[1][2] This guide provides a comprehensive technical overview of 5-Amino-6-chloro-2,1,3-benzothiadiazole (CAS No: 100191-31-9), a heterocyclic aromatic compound. As a Senior Application Scientist, my objective is to synthesize field-proven insights with established scientific data to offer a practical resource for researchers, chemists, and professionals in drug development. This document will delve into the compound's core properties, synthesis, reactivity, and applications, with a particular focus on its role as a key pharmaceutical intermediate.[3] We will also draw comparative insights from its extensively studied isomer, 4-Amino-5-chloro-2,1,3-benzothiadiazole, to provide a broader understanding of this important class of molecules.

Core Identification and Nomenclature

Accurate identification is critical in chemical synthesis and procurement. 5-Amino-6-chloro-2,1,3-benzothiadiazole is a distinct molecule, though it is often discussed in tandem with its structural isomer, which is a more widely documented precursor in pharmaceutical synthesis.

Table 1: Key Chemical Identifiers

| Identifier | 5-Amino-6-chloro-2,1,3-benzothiadiazole | 4-Amino-5-chloro-2,1,3-benzothiadiazole (Isomer) |

| CAS Number | 100191-31-9[3][4][5] | 30536-19-7[6][7][8] |

| Molecular Formula | C₆H₄ClN₃S[3] | C₆H₄ClN₃S[6][8] |

| Molecular Weight | 185.63 g/mol [3] | 185.64 g/mol [6][8] |

| IUPAC Name | 6-chlorobenzo[c][3][9]thiadiazol-5-amine[3] | 5-chloro-2,1,3-benzothiadiazol-4-amine[8] |

| Canonical SMILES | NC1=CC2=NSN=C2C=C1Cl[3] | ClC=1C=CC2=NSN=C2C1N[6] |

| InChIKey | CCGIAUJBFGRFHE-UHFFFAOYSA-N[3] | MURNIACGGUSMAP-UHFFFAOYSA-N[6] |

Physicochemical and Spectroscopic Properties

The physical and spectral characteristics of a compound dictate its handling, purification, and analytical procedures. While specific data for 5-Amino-6-chloro-2,1,3-benzothiadiazole is sparse, the properties of its isomer provide a reliable benchmark.

Table 2: Physicochemical Properties

| Property | Value | Source / Notes |

| Appearance | Yellow to orange crystalline solid | Based on data for the 4-amino isomer.[10] |

| Melting Point | Not available | The 4-amino isomer melts at 89-92 °C.[6][11] |

| Solubility | Insoluble in water; soluble in organic solvents | General property for this class of compounds. |

| Purity | Typically >99% for commercial grades | [10] |

Spectroscopic Analysis: Characterization relies on standard spectroscopic methods. For the 4-amino isomer, ¹H NMR, IR, and Mass Spectrometry data are available, confirming the positions of the amino and chloro substituents on the aromatic ring.[1][12] These techniques are essential for verifying the identity and purity of the synthesized compound.

Synthesis and Chemical Reactivity

The synthetic routes to amino-chloro-benzothiadiazoles are crucial for their application. The general and most industrially viable method involves the reduction of a nitro-substituted precursor.

General Synthesis Pathway

The synthesis of the 4-amino isomer is well-documented and serves as a model. It begins with the corresponding 5-chloro-4-nitro-2,1,3-benzothiadiazole. The nitro group is reduced to an amino group, a classic and efficient transformation.[1]

-

Reaction: Reduction of the nitro group.

-

Reagents: Iron powder (Fe) in an acidic medium, such as hydrochloric acid (HCl), is commonly used.[1]

-

Mechanism: This is a standard Bechamp reduction, where iron acts as the reducing agent in the presence of an acid to generate hydrogen in situ.

Caption: General synthesis of aminobenzothiadiazoles via nitro reduction.

Chemical Reactivity

The reactivity of 5-Amino-6-chloro-2,1,3-benzothiadiazole is governed by its functional groups: the electron-donating amino group, the electron-withdrawing chloro group, and the heterocyclic core.

-

Amino Group Reactions: The primary amino group is a key handle for molecular elaboration. It readily undergoes condensation and cyclization reactions, which is fundamental to its use in pharmaceutical synthesis.[1]

-

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, although this is less common than reactions involving the amino group.[3]

-

Redox Reactions: The compound can be oxidized to form sulfoxides or sulfones or reduced back to the corresponding diamine.[3]

Key Applications in Research and Industry

The utility of this molecular scaffold spans multiple high-tech industries, from saving lives to enabling next-generation electronics.

Pharmaceutical Intermediate: The Synthesis of Tizanidine

The most significant application of the isomer, 4-Amino-5-chloro-2,1,3-benzothiadiazole, is as a vital intermediate in the synthesis of Tizanidine .[1][10] Tizanidine is a centrally acting α₂ adrenergic agonist used as a muscle relaxant.[13]

The synthesis involves a condensation and cyclization reaction between the amino-chloro-benzothiadiazole and an imidazoline derivative, typically 1-acetyl-2-imidazolidinone.[1][14]

Caption: Workflow for the synthesis of the muscle relaxant Tizanidine.

Broader Applications

-

Agrochemicals: Serves as an intermediate in the production of high-efficacy herbicides and pesticides, contributing to crop protection.[7][15]

-

Dyes and Pigments: Used as a fundamental building block for advanced, high-performance dyes with excellent color fastness and durability.[7][15]

-

Materials Science: The benzothiadiazole core is an electron-deficient unit, making its derivatives promising for organic electronics like OLEDs and organic solar cells.[1][2] The amino and chloro substituents allow for fine-tuning of the material's electronic properties.

-

Fluorescent Probes: The inherent fluorescence of the scaffold can be modulated by its substituents, making it an excellent platform for developing chemical sensors.[1]

Biological Activity and Mechanistic Insights

While its primary role is often as a synthetic intermediate, 5-Amino-6-chloro-2,1,3-benzothiadiazole and related compounds exhibit inherent biological activities.

-

Antimicrobial Properties: Research has indicated that this class of compounds shows activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential as a lead for new antibacterial agents.[3]

-

Mechanism of Action: The biological effects are believed to arise from the molecule's interaction with specific targets, such as inhibiting essential microbial enzymes.[3] The electron-withdrawing nature of the benzothiadiazole core, enhanced by the chlorine atom, can increase its electrophilicity, potentially improving binding to biological targets.[1]

Experimental Protocol: Synthesis of Tizanidine

This protocol is adapted from established methods for the synthesis of Tizanidine from 4-Amino-5-chloro-2,1,3-benzothiadiazole and serves as an authoritative example of its application.[1][14]

Objective: To synthesize 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole (Tizanidine).

Materials:

-

4-Amino-5-chloro-2,1,3-benzothiadiazole (18.6 g)

-

1-Acetyl-2-imidazolidinone (12.7 g)[14]

-

Phosphorus oxychloride (POCl₃) (350 ml)[14]

-

Ice-cold water

-

1 N Sodium hydroxide (NaOH) solution

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a stirrer and condenser, add 350 ml of phosphorus oxychloride.

-

Addition of Reactants: While stirring, add 18.6 g of 4-Amino-5-chloro-2,1,3-benzothiadiazole, followed by the addition of 12.7 g of 1-acetyl-2-imidazolidinone.[14]

-

Reaction Conditions: Heat the mixture to 50-60 °C and maintain this temperature for 30-40 hours, with continuous stirring.[14] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, distill off the excess phosphorus oxychloride under reduced pressure.[14]

-

Precipitation: Carefully pour the resulting residue into a beaker of ice-cold water.

-

Neutralization: Adjust the pH of the aqueous solution to an alkaline range using a 1 N sodium hydroxide solution to precipitate the crude product.[14]

-

Isolation and Purification: Filter the precipitate, wash it with water, and dry it. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure Tizanidine.

Validation:

-

Characterization: Confirm the structure of the final product using ¹H NMR, Mass Spectrometry, and IR spectroscopy.

-

Purity Assessment: Determine the purity using High-Performance Liquid Chromatography (HPLC). Reported yields for this process can be as high as 93.6%.[1]

Safety and Handling

Proper handling of 5-Amino-6-chloro-2,1,3-benzothiadiazole and its reagents is paramount for laboratory safety.

-

Hazards: This class of compounds may be irritating to the eyes, respiratory system, and skin.[11] GHS classifications for the 4-amino isomer include warnings for skin and eye irritation and toxicity to aquatic life.[8]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[9][11] A NIOSH/MSHA-approved respirator is recommended if inhalation is possible.[9]

-

Handling: Use in a well-ventilated area, such as a chemical fume hood. Avoid ingestion, inhalation, and contact with skin and eyes.[9]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from fire and heat sources.[9][11]

Conclusion

5-Amino-6-chloro-2,1,3-benzothiadiazole, along with its isomer, represents a versatile and high-value class of chemical intermediates. Their significance is firmly established in the pharmaceutical industry, most notably in the production of the muscle relaxant Tizanidine. Beyond this, their unique electronic structure provides a fertile ground for innovation in materials science, agrochemicals, and dye manufacturing. A thorough understanding of their synthesis, reactivity, and handling, as detailed in this guide, is essential for harnessing their full potential in both academic research and industrial applications.

References

- 5-Amino-6-chloro-2,1,3-benzothiadiazole - Benchchem. (URL: )

- 5-chloro-6-amino-2,1,3-benzothiadiazole | CAS No - Simson Pharma Limited. (URL: )

- 4-Amino-5-chloro-2,1,3-benzothiadiazole | 30536-19-7 | Benchchem. (URL: )

-

5-Chloro-4-amino-2,1,3-benzothiadiazole - CAS Common Chemistry. (URL: [Link])

- SAFETY D

- The Crucial Role of 5-Chloro-2,1,3-benzothiadiazol-4-amine in Modern Chemical Industries - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )

-

5-AMino-6-chloro-2,1,3-benzothiadiazole CAS#: 100191-31-9; ChemWhat Code: 188091. (URL: [Link])

-

4-Amino-5-chloro-2,1,3-benzothiadiazole | C6H4ClN3S | CID 771620 - PubChem. (URL: [Link])

-

5-Chloro-2,1,3-benzothiadiazole | C6H3ClN2S | CID 284123 - PubChem. (URL: [Link])

- A process for making a benzothiadiazole derivative - Google P

- Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. (URL: )

-

5 CHLORO 4 AMINO-2,1,3,BENZOTHIADIAZOLE - ChemBK. (URL: [Link])

- Method for production of 5-chloro-4-[(2-imidazoline-2-yl)

- Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole - SAS Publishers. (URL: )

-

Unlocking the Potential: The Multifaceted Applications of 5-Chloro-2,1,3-benzothiadiazol-4-amine - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices - MDPI. (URL: [Link])

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - NIH. (URL: [Link])

Sources

- 1. 4-Amino-5-chloro-2,1,3-benzothiadiazole | 30536-19-7 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 5-Amino-6-chloro-2,1,3-benzothiadiazole | 100191-31-9 | Benchchem [benchchem.com]

- 4. 5-AMino-6-chloro-2,1,3-benzothiadiazole | 100191-31-9 [amp.chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. nbinno.com [nbinno.com]

- 8. 4-Amino-5-chloro-2,1,3-benzothiadiazole | C6H4ClN3S | CID 771620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. chempoint.com [chempoint.com]

- 11. chembk.com [chembk.com]

- 12. 4-Amino-5-chloro-2,1,3-benzothiadiazole(30536-19-7) 1H NMR [m.chemicalbook.com]

- 13. RU2253653C2 - Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride - Google Patents [patents.google.com]

- 14. EP0644192B1 - A process for making a benzothiadiazole derivative - Google Patents [patents.google.com]

- 15. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Physicochemical Characteristics of 5-Amino-6-chloro-2,1,3-benzothiadiazole

Abstract

This technical guide provides an in-depth analysis of the physicochemical properties, spectroscopic profile, and synthetic considerations for 5-Amino-6-chloro-2,1,3-benzothiadiazole (CAS No: 100191-31-9). As a member of the versatile benzothiadiazole class of heterocyclic compounds, this molecule is of significant interest to researchers in medicinal chemistry and materials science. The guide elucidates the structural features that govern its reactivity and potential applications, offering both aggregated data and detailed experimental protocols for its characterization. We explore its role as a pharmaceutical intermediate and a building block for functional materials, grounding the discussion in established scientific literature to provide a trusted resource for drug development professionals and researchers.

Section 1: The 2,1,3-Benzothiadiazole Scaffold: A Privileged Structure

The 2,1,3-benzothiadiazole (BTD) core is a bicyclic heterocyclic system composed of a benzene ring fused to a thiadiazole ring.[1][2] This scaffold is inherently electron-deficient, a characteristic that imparts unique electronic and photophysical properties, making it a versatile building block in both medicinal chemistry and materials science.[1][3] BTD derivatives are integral components in the development of fluorescent probes, organic light-emitting diodes (OLEDs), and solar cells.[3][4] In pharmacology, the BTD moiety is found in molecules with demonstrated antimicrobial, anticancer, and antihypertensive activities, highlighting its significance as a pharmacophore.[5][6]

The specific functionalization of the BTD benzene ring dramatically modulates its properties. The introduction of electron-donating groups, such as an amino (-NH₂) group, and electron-withdrawing groups, like a chloro (-Cl) atom, creates a push-pull system that can fine-tune the molecule's electronic landscape, reactivity, and biological interactions.[1] 5-Amino-6-chloro-2,1,3-benzothiadiazole is a prime example of this molecular design, engineered for specific applications in synthesis and research.

Section 2: Chemical Identity and Structural Elucidation

Accurate identification is the foundation of all subsequent research. 5-Amino-6-chloro-2,1,3-benzothiadiazole is a distinct isomer, and its properties are dictated by the precise arrangement of its substituents.

-

CAS Number: 100191-31-9[5]

-

Molecular Formula: C₆H₄ClN₃S[5]

-

Molecular Weight: 185.63 g/mol [5]

-

Canonical SMILES: NC1=CC2=NSN=C2C=C1Cl[5]

The positions of the amino and chloro groups are critical. The amino group at position 5 acts as an electron-donating group, increasing the electron density of the aromatic ring, while the chloro group at position 6 acts as an electron-withdrawing group. This substitution pattern significantly influences the molecule's reactivity, particularly in electrophilic and nucleophilic substitution reactions, and is a key determinant of its biological activity and material properties.[1][5]

Section 3: Physicochemical Properties

A summary of the core physicochemical data for 5-Amino-6-chloro-2,1,3-benzothiadiazole is presented below. It is important to note that while some data is experimentally determined, other values for related isomers are often used as reference points. The closely related and more widely studied isomer, 4-Amino-5-chloro-2,1,3-benzothiadiazole (CAS: 30536-19-7), serves as a useful comparison.

| Property | Value / Observation | Source |

| Appearance | Yellow to orange colored powder (by analogy to isomer) | [9] |

| Melting Point | 87.0 to 91.0 °C (for isomer 4-Amino-5-chloro) | [9] |

| Boiling Point | 316.4±22.0 °C (Predicted for isomer 4-Amino-5-chloro) | [10] |

| Solubility | Soluble in DMSO and ethanol. | [5] |

| Purity | Available in high purity (>98%) for research purposes. | [5] |

| Storage | Room temperature, dry environment to maintain stability. | [5] |

Section 4: Spectroscopic Profile

Structural confirmation relies on a suite of spectroscopic techniques. The expected spectral characteristics for 5-Amino-6-chloro-2,1,3-benzothiadiazole are as follows:

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the two protons on the benzene ring. Their chemical shifts and coupling patterns would confirm the 1,2,4,5-substitution pattern. A broad singlet corresponding to the amino (-NH₂) protons would also be present, with its chemical shift being solvent-dependent.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will display six unique signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents (-NH₂, -Cl, and the fused thiadiazole ring).

-

Mass Spectrometry (MS) : The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of 185.63 g/mol . A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak) would be a key confirmation.[8]

-

Infrared (IR) Spectroscopy : The IR spectrum provides crucial information about the functional groups. Key expected vibrational bands include N-H stretching for the primary amine, C-H stretching for the aromatic ring, C=C and C=N stretching within the heterocyclic system, and a C-Cl stretching vibration.

Section 5: Synthesis and Reactivity

Synthetic Pathways

The synthesis of 5-Amino-6-chloro-2,1,3-benzothiadiazole typically leverages the reactivity of a pre-formed benzothiadiazole core. A common and effective strategy involves the nucleophilic aromatic substitution of a suitable precursor.

One established approach begins with 5-chlorobenzo-2,1,3-thiadiazole.[5] An amino group is introduced at position 5 via a nucleophilic substitution reaction using ammonia or another amine source.[5] This reaction is typically performed under elevated temperatures (e.g., 80–120°C) in a polar solvent like ethanol to facilitate the substitution process.[5]

Protocol 6.1: Determination of Melting Point

-

Rationale : The melting point is a crucial indicator of purity. A sharp melting range suggests a pure compound, whereas a broad range often indicates the presence of impurities.

-

Methodology :

-

Ensure the sample is completely dry and finely powdered.

-

Load a small amount of the sample into a capillary tube, sealing one end.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-15 °C/min initially.

-

Once the temperature is within 20 °C of the expected melting point (approx. 87-91 °C for the isomer), reduce the heating rate to 1-2 °C/min. [9] 6. Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

-

Perform the measurement in triplicate for accuracy.

-

Protocol 6.2: Acquisition and Interpretation of ¹H NMR Spectrum

-

Rationale : ¹H NMR is the most powerful tool for confirming the covalent structure of an organic molecule by mapping the chemical environment of all protons.

-

Methodology :

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard NMR tube. DMSO is often a good choice due to the compound's known solubility. [5] 2. Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data (Fourier transform, phase correction, and baseline correction).

-

Calibrate the spectrum using the residual solvent peak as an internal standard.

-

Integrate the signals to determine the relative ratios of protons.

-

Interpretation :

-

Aromatic Region (approx. 6.5-8.0 ppm) : Look for two distinct signals, likely doublets, each integrating to 1H. The coupling constant (J-value) between them will confirm their ortho relationship.

-

Amine Protons (approx. 4.0-6.0 ppm) : Identify a broad singlet integrating to 2H. This peak may exchange with D₂O, causing it to disappear, which confirms its identity as -NH₂ protons.

-

-

Section 7: Applications and Significance in Research

5-Amino-6-chloro-2,1,3-benzothiadiazole is not just a laboratory chemical; it is a key building block with significant potential across multiple scientific domains.

-

Pharmaceutical Intermediates : The compound is primarily utilized as an intermediate in pharmaceutical synthesis. [5]The related 4-amino-5-chloro isomer is a well-documented precursor to Tizanidine, a centrally acting α₂ adrenergic agonist used as a muscle relaxant. [5][9]This established pathway highlights the value of the aminobenzothiadiazole scaffold in drug manufacturing.

-

Antimicrobial and Anticancer Research : Studies have indicated that the BTD core possesses intrinsic biological activity. Research on 5-Amino-6-chloro-2,1,3-benzothiadiazole has shown its potential as an antimicrobial agent, with demonstrated efficacy against bacteria such as Staphylococcus aureus and Escherichia coli. [5]Furthermore, it has shown promise in oncology research by modulating cell growth in breast cancer cell lines. [5]* Materials Science : Beyond medicine, this compound is a valuable monomer for creating functionalized polymers used in advanced coatings and adhesives. [5]Its unique electronic structure also makes it a candidate for synthesizing novel dyes and pigments for industrial applications. [5][11]* Agrochemicals : The compound is also used in the preparation of molecules with fungicidal, herbicidal, and plant growth-regulating activities, demonstrating its versatility in agriculture. [12][13]

Section 8: Conclusion

5-Amino-6-chloro-2,1,3-benzothiadiazole is a strategically designed heterocyclic compound whose value is derived from the unique electronic interplay between its electron-deficient BTD core and its functional substituents. Its well-defined physicochemical properties, clear spectroscopic signature, and versatile reactivity make it a reliable and valuable intermediate for researchers. From its foundational role in the synthesis of pharmaceuticals and agrochemicals to its potential in creating novel materials, this compound represents a key enabling tool for innovation in chemical and biological sciences. This guide provides the foundational knowledge and practical protocols necessary for its effective use and further exploration.

Section 9: References

-

The Crucial Role of 5-Chloro-2,1,3-benzothiadiazol-4-amine in Modern Chemical Industries. [NINGBO INNO PHARMCHEM CO.,LTD.] Available from: [Link]

-

5-Chloro-2,1,3-benzothiadiazole | C6H3ClN2S | CID 284123. [PubChem, National Center for Biotechnology Information] Available from: [Link]

-

4-Amino-5-chloro-2,1,3-benzothiadiazole | C6H4ClN3S | CID 771620. [PubChem, National Center for Biotechnology Information] Available from: [Link]

-

2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. [MDPI] Available from: [Link]

-

Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. [PubMed Central, National Institutes of Health] Available from: [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [AWS] Available from: [Link]

-

Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. [Journal of Research in Chemistry] Available from: [Link]

-

Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. [Der Pharma Chemica] Available from: [Link]

-

Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. [National Institutes of Health] Available from: [Link]

-

5-Chloro-4-amino-2,1,3-benzothiadiazole. [CAS Common Chemistry] Available from: [Link]

-

Unlocking the Potential: The Multifaceted Applications of 5-Chloro-2,1,3-benzothiadiazol-4-amine. [NINGBO INNO PHARMCHEM CO.,LTD.] Available from: [Link]

-

Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. [International Journal of Current Microbiology and Applied Sciences] Available from: [Link]

-

2,1,3-Benzothiadiazole. [Wikipedia] Available from: [Link]

-

Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations. [ResearchGate] Available from: [Link]

-

5-[[3-[(3-Carboxy-4-hydroxy-5-sulfo-phenyl)sulfamoyl]. [PubChem, National Center for Biotechnology Information] Available from: [Link]

-

NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. [DiVA portal] Available from: [Link]9777/FULLTEXT01.pdf)

Sources

- 1. 4-Amino-5-chloro-2,1,3-benzothiadiazole | 30536-19-7 | Benchchem [benchchem.com]

- 2. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Amino-6-chloro-2,1,3-benzothiadiazole | 100191-31-9 | Benchchem [benchchem.com]

- 6. chemistryjournal.net [chemistryjournal.net]

- 7. nbinno.com [nbinno.com]

- 8. 4-Amino-5-chloro-2,1,3-benzothiadiazole | C6H4ClN3S | CID 771620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chempoint.com [chempoint.com]

- 10. 4-Amino-5-chloro-2,1,3-benzothiadiazole CAS#: 30536-19-7 [m.chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. 错误页 [amp.chemicalbook.com]

- 13. chemimpex.com [chemimpex.com]

5-Amino-6-chloro-2,1,3-benzothiadiazole molecular structure and weight

An In-Depth Technical Guide to 5-Amino-6-chloro-2,1,3-benzothiadiazole: Molecular Structure, Weight, and Characterization

Introduction

5-Amino-6-chloro-2,1,3-benzothiadiazole is a heterocyclic aromatic compound of significant interest in medicinal chemistry and pharmaceutical development. As a key intermediate, its structural features and physicochemical properties are foundational to its utility in the synthesis of complex therapeutic agents. This guide provides a detailed examination of its molecular structure, molecular weight, and the analytical methodologies required for its definitive characterization, tailored for researchers, scientists, and drug development professionals. The compound belongs to the benzothiadiazole class, which is recognized for a wide spectrum of biological activities, including potential antimicrobial and anticancer properties.[1][2] Its primary application lies in its role as a precursor in the synthesis of Tizanidine, a widely used muscle relaxant.[1]

Molecular Structure and Elucidation

The molecular architecture of 5-Amino-6-chloro-2,1,3-benzothiadiazole is defined by a bicyclic system where a benzene ring is fused to a 1,2,5-thiadiazole ring.[1][3] The defining features are the substituents on the benzene portion of the molecule: an amino group (-NH₂) at position 5 and a chlorine atom (-Cl) at position 6.[1]

The interplay between these substituents is critical to the molecule's reactivity and electronic properties. The amino group acts as an electron-donating group, which can influence the molecule's photophysical characteristics and provides a primary reactive site for further chemical modifications and the construction of more complex derivatives.[4] Conversely, the chlorine atom is an electron-withdrawing group that modulates the electron density of the aromatic system, impacting the regioselectivity of subsequent reactions and often enhancing biological activity.[4]

The definitive confirmation of this structure relies on a combination of modern spectroscopic techniques, which together provide a self-validating system of analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of the molecule. The chemical shifts, integration, and coupling patterns of the protons on the aromatic ring provide unambiguous evidence for the substitution pattern. Spectroscopic data for the related isomer, 4-Amino-5-chloro-2,1,3-benzothiadiazole, is available and provides a reference for the types of signals expected.[5]

-

Mass Spectrometry (MS) : This technique provides the exact molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, C₆H₄ClN₃S, with high accuracy. The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the molecular ion peak) is a key diagnostic feature.[6]

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present. Characteristic absorption bands confirm the presence of the amino group (N-H stretching vibrations typically around 3300-3400 cm⁻¹), the aromatic C-H and C=C bonds, and the C-Cl bond.[4]

Physicochemical Properties and Molecular Weight

The fundamental physicochemical properties of 5-Amino-6-chloro-2,1,3-benzothiadiazole are summarized below. The molecular weight is a critical parameter for all stoichiometric calculations in synthetic protocols.

| Property | Data | Source(s) |

| Molecular Formula | C₆H₄ClN₃S | [1][7] |

| Molecular Weight | 185.63 g/mol | [1][7] |

| CAS Number | 100191-31-9 | [1][7][8] |

| IUPAC Name | 6-chlorobenzo[c][1][9]thiadiazol-5-amine | [1] |

| Appearance | Light yellow to yellow Solid | [7] |

| Melting Point | 152.5 °C | [7] |

| Solubility | Soluble in DMSO and ethanol | [1] |

| InChI Key | CCGIAUJBFGRFHE-UHFFFAOYSA-N | [1] |

| SMILES | NC1=CC2=NSN=C2C=C1Cl | [1] |

Experimental Workflow: Structural Verification

A robust, self-validating workflow is essential to confirm the identity and purity of a given batch of 5-Amino-6-chloro-2,1,3-benzothiadiazole, particularly in a drug development context where regulatory standards are stringent.

Step-by-Step Characterization Protocol:

-

Sample Preparation : Dissolve the compound in appropriate deuterated solvents for NMR (e.g., DMSO-d₆) and volatile solvents for MS analysis. Prepare a KBr pellet or mineral oil mull for IR spectroscopy.

-

Mass Spectrometry :

-

Acquire a high-resolution mass spectrum to confirm the exact mass of the molecular ion.

-

Causality : This step validates the elemental formula. The observed mass should be within 5 ppm of the theoretical mass calculated for C₆H₄ClN₃S. The chlorine isotope pattern serves as a primary confirmation.

-

-

¹H and ¹³C NMR Spectroscopy :

-

Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC).

-

Causality : The number of signals, their chemical shifts, and splitting patterns must correspond to the proposed structure. This confirms the connectivity of atoms and the specific isomeric arrangement of the amino and chloro groups.

-

-

Infrared Spectroscopy :

-

Acquire an IR spectrum.

-

Causality : The presence of characteristic peaks for N-H and aromatic C=C bonds validates the key functional groups, corroborating the findings from NMR and MS.

-

-

Purity Analysis (HPLC) :

-

Develop an HPLC method using a suitable column and mobile phase.

-

Causality : A primary peak with an area percentage greater than the required specification (e.g., >98%) confirms the purity of the sample, ensuring it is suitable for subsequent synthetic steps or biological assays.

-

This multi-technique approach ensures the trustworthiness of the material's identity, as each analysis provides an independent yet complementary piece of structural evidence.

Caption: Workflow for the structural elucidation and verification of 5-Amino-6-chloro-2,1,3-benzothiadiazole.

References

-

The Crucial Role of 5-Chloro-2,1,3-benzothiadiazol-4-amine in Modern Chemical Industries. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

5 CHLORO 4 AMINO-2,1,3,BENZOTHIADIAZOLE. ChemBK. [Link]

-

5-Chloro-4-amino-2,1,3-benzothiadiazole. CAS Common Chemistry. [Link]

-

5-Chloro-2,1,3-benzothiadiazole | C6H3ClN2S. PubChem. [Link]

-

4-Amino-5-chloro-2,1,3-benzothiadiazole | C6H4ClN3S. PubChem. [Link]

-

4-Amino-5-Chloro-2,1,3-Benzothiadiazole | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass. [Link]

- Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride.

-

A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. [Link]

-

5-chloro-2,1,3-benzothiadiazole. Stenutz. [Link]

-

Unlocking the Potential: The Multifaceted Applications of 5-Chloro-2,1,3-benzothiadiazol-4-amine. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI. [Link]

-

Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences. [Link]

-

Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. PubMed Central. [Link]

-

2,1,3-Benzothiadiazole. Wikipedia. [Link]

-

Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. Baghdad Science Journal. [Link]

Sources

- 1. 5-Amino-6-chloro-2,1,3-benzothiadiazole | 100191-31-9 | Benchchem [benchchem.com]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 4. 4-Amino-5-chloro-2,1,3-benzothiadiazole | 30536-19-7 | Benchchem [benchchem.com]

- 5. 4-Amino-5-chloro-2,1,3-benzothiadiazole(30536-19-7) 1H NMR spectrum [chemicalbook.com]

- 6. 4-Amino-5-chloro-2,1,3-benzothiadiazole | C6H4ClN3S | CID 771620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-AMino-6-chloro-2,1,3-benzothiadiazole | 100191-31-9 [amp.chemicalbook.com]

- 8. 100191-31-9|5-Amino-6-chloro-2,1,3-benzothiadiazole|BLD Pharm [bldpharm.com]

- 9. chempoint.com [chempoint.com]

An In-depth Technical Guide to the Solubility and Stability of 5-Amino-6-chloro-2,1,3-benzothiadiazole for Pharmaceutical Development

Introduction

5-Amino-6-chloro-2,1,3-benzothiadiazole (CAS No: 100191-31-9) is a heterocyclic aromatic compound of significant interest in the pharmaceutical and chemical industries.[1] As a key pharmaceutical intermediate, its most notable application is in the synthesis of Tizanidine, a widely used muscle relaxant.[1][2] The benzothiadiazole scaffold itself is a versatile building block in medicinal chemistry, with derivatives being explored for antimicrobial and anticancer properties.[3][4] For researchers and drug development professionals, a thorough understanding of the compound's physicochemical properties—primarily its solubility and stability—is paramount. These parameters directly influence reaction kinetics, purification strategies, formulation development, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive technical overview of the solubility and stability of 5-Amino-6-chloro-2,1,3-benzothiadiazole. It is designed to equip scientists with both foundational knowledge and practical, field-proven methodologies for its characterization. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources.

Core Physicochemical Properties

The molecular structure of 5-Amino-6-chloro-2,1,3-benzothiadiazole, featuring an electron-deficient benzothiadiazole core with amino and chloro substituents, dictates its chemical behavior.[1] These features are critical in determining its reactivity, solubility, and interaction with biological targets.

Sources

- 1. 5-Amino-6-chloro-2,1,3-benzothiadiazole | 100191-31-9 | Benchchem [benchchem.com]

- 2. chempoint.com [chempoint.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 5-Amino-6-chloro-2,1,3-benzothiadiazole

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathways for 5-Amino-6-chloro-2,1,3-benzothiadiazole, a key intermediate in the development of pharmaceuticals, most notably the muscle relaxant Tizanidine. This document is intended for researchers, chemists, and professionals in drug development, offering a detailed exploration of the reaction mechanisms, experimental protocols, and critical process considerations. We will delve into a well-established multi-step synthesis beginning with a substituted o-phenylenediamine, proceeding through cyclization and nitration, and culminating in a targeted reduction. Each step is analyzed to explain the underlying chemical principles and provide actionable, field-proven protocols.

Introduction and Significance

5-Amino-6-chloro-2,1,3-benzothiadiazole (CAS No: 100191-31-9) is a heterocyclic aromatic compound of significant interest in medicinal chemistry.[1] Its structure, featuring a fused benzene and thiadiazole ring system with strategically positioned amino and chloro substituents, makes it a versatile building block for more complex molecules. The primary driver for its synthesis is its role as a crucial precursor in the industrial production of Tizanidine, a centrally acting α2-adrenergic agonist used to treat muscle spasticity.[1] Understanding the efficient and scalable synthesis of this intermediate is therefore critical for pharmaceutical manufacturing and development.

This guide will focus on the most prevalent and logical synthetic approach, which involves the construction of the benzothiadiazole core followed by functional group manipulations to install the required amino and chloro groups at the C5 and C6 positions, respectively.

Core Synthetic Strategy: A Multi-Step Approach

The most scientifically sound and industrially adopted pathway to 5-Amino-6-chloro-2,1,3-benzothiadiazole is a three-step sequence starting from 4-chloro-1,2-phenylenediamine. This strategy ensures the correct regiochemistry of the substituents on the benzene ring.

The overall transformation can be visualized as follows:

Caption: Overall synthetic workflow.

This pathway is advantageous as it builds the heterocyclic system first and then introduces the nitro group, which is subsequently reduced to the target amine. This avoids potential side reactions that could occur if the highly reactive diamine were to be carried through multiple steps.

Detailed Synthesis Pathways and Mechanistic Insights

Step 1: Synthesis of 5-chloro-2,1,3-benzothiadiazole

The initial step involves the formation of the 2,1,3-benzothiadiazole ring system. This is typically achieved through the reaction of an o-phenylenediamine with a sulfur-containing reagent capable of oxidative cyclization.

-

Reaction: 4-chloro-1,2-phenylenediamine reacts with thionyl chloride (SOCl₂) to yield 5-chloro-2,1,3-benzothiadiazole.[1][2]

-

Mechanism: The reaction is understood to proceed via the formation of an N-sulfinylamine intermediate. The two amino groups of the o-phenylenediamine react with two equivalents of thionyl chloride. Subsequent intramolecular condensation and elimination of sulfur dioxide and hydrochloric acid lead to the formation of the stable, aromatic thiadiazole ring.[1] The use of a base, such as pyridine, is common to neutralize the HCl generated during the reaction.[1][3]

Caption: Cyclization to form the benzothiadiazole core.

Step 2: Nitration of 5-chloro-2,1,3-benzothiadiazole

This step is a classic electrophilic aromatic substitution to install a nitro group onto the benzothiadiazole ring. The position of nitration is directed by the existing chloro substituent and the electronic nature of the heterocyclic ring.

-

Reaction: 5-chloro-2,1,3-benzothiadiazole is treated with a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), to yield 6-chloro-5-nitro-2,1,3-benzothiadiazole.[2][4]

-

Causality of Reagents: Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). This powerful electrophile is necessary to overcome the deactivating effect of the electron-withdrawing thiadiazole ring and the chloro group on the aromatic system.[2] The reaction is highly regioselective, with the nitro group being directed to the position ortho to the chloro group and para to the fused ring nitrogen, resulting in the desired isomer.

Step 3: Reduction of 6-chloro-5-nitro-2,1,3-benzothiadiazole

The final step is the reduction of the nitro group to the primary amine, which is the target functional group. Several reducing agents are effective for this transformation, with the choice often depending on factors like cost, scale, and functional group tolerance.

-

Reaction: 6-chloro-5-nitro-2,1,3-benzothiadiazole is reduced to 5-Amino-6-chloro-2,1,3-benzothiadiazole.

-

Common Reduction Systems:

-

Iron Powder in Acidic Medium: This is a classic, cost-effective, and industrially viable method.[2] Iron metal acts as the reducing agent in the presence of an acid like acetic acid or hydrochloric acid. The iron is oxidized while the nitro group is reduced.

-

Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this reagent offers a mild and metal-free alternative.[1] It is particularly useful for its chemoselectivity, as it can reduce a nitro group without affecting other potentially reducible functional groups.[1] The reduction is believed to proceed via a single-electron transfer mechanism involving the sulfur dioxide radical anion (•SO₂⁻) as the active reducing species.[1]

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Palladium on carbon (Pd/C).[4] It is a very clean method, as the only byproduct is water.

-

Experimental Protocols

The following protocols are generalized procedures based on established methodologies. Researchers should perform their own risk assessments and optimization studies.

Protocol 1: Synthesis of 5-chloro-2,1,3-benzothiadiazole

-

In a flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve 4-chloro-1,2-phenylenediamine in a suitable solvent such as pyridine.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and pour it into ice water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 6-chloro-5-nitro-2,1,3-benzothiadiazole

-

To a flask cooled in an ice-salt bath, add concentrated sulfuric acid.

-

Slowly add 5-chloro-2,1,3-benzothiadiazole to the sulfuric acid with stirring, ensuring the temperature is maintained between 0-5 °C.

-

In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of the benzothiadiazole, maintaining the reaction temperature below 5 °C.

-

After the addition, continue stirring the mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid product is collected by vacuum filtration.

-

Wash the solid with copious amounts of cold water until the filtrate is neutral.

-

Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a solvent like ethanol.

Protocol 3: Reduction of 6-chloro-5-nitro-2,1,3-benzothiadiazole using Iron/Acetic Acid

-

In a round-bottom flask, suspend 6-chloro-5-nitro-2,1,3-benzothiadiazole and iron powder in a mixture of ethanol and water.

-

Heat the mixture to reflux.

-

Slowly add glacial acetic acid dropwise to the refluxing suspension.

-

Continue refluxing for 2-6 hours, monitoring the disappearance of the starting material by TLC.

-

Once the reaction is complete, filter the hot mixture through a pad of celite to remove the iron salts.

-

Wash the celite pad with hot ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The residue can be taken up in an organic solvent and washed with a dilute sodium bicarbonate solution and brine.

-

Dry the organic layer and evaporate the solvent to yield the crude 5-Amino-6-chloro-2,1,3-benzothiadiazole, which can be purified by recrystallization.

Data Summary

The efficiency of the final reduction step can vary based on the chosen methodology. The following table summarizes typical conditions and expected outcomes for the reduction of the nitro-intermediate.

| Reduction Method | Reducing Agent(s) | Solvent System | Temperature (°C) | Typical Yield (%) | Reference |

| Metal/Acid Reduction | Fe / Acetic Acid | Ethanol/Water | Reflux | ~85-95% | [2] |

| Dithionite Reduction | Na₂S₂O₄ | Aqueous Ethanol | 50-80 | ~80-90% | [1] |

| Catalytic Hydrogenation | H₂ (gas), Pd/C | Methanol/Ethanol | 25-50 | >90% | [4] |

Conclusion

The synthesis of 5-Amino-6-chloro-2,1,3-benzothiadiazole is a well-defined process that is crucial for the pharmaceutical industry. The three-step pathway starting from 4-chloro-1,2-phenylenediamine offers a reliable and regioselective route to this key intermediate. The choice of reagents, particularly for the final reduction step, allows for flexibility based on laboratory or industrial-scale requirements, balancing factors such as cost, safety, and environmental impact. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers and developers working with this important class of heterocyclic compounds.

References

-

Wikimedia Commons. (2020). File:2,1,3-Benzothiadiazole synthesis.png. Available at: [Link]

-

Wikipedia. (2023). 2,1,3-Benzothiadiazole. Available at: [Link]

- Hinsberg, O. (1889). Ueber die Einwirkung von schwefliger Säure auf o-Phenylendiamin. Berichte der deutschen chemischen Gesellschaft, 22(2), 2895-2902.

- Walter, T., & Smith Jr, W. Y. (1962). Preparation of 2,1,3-benzothiadiazoles using dimethylformamide-sulfur dioxide reagent. The Journal of Organic Chemistry, 27(2), 676-677.

-

Al-Tel, T. H. (2023). Preparations methods of tizanidine (API) and related compounds: A review. ResearchGate. Available at: [Link]

- Google Patents. (2011). CN102140095A - Green new process for preparing tizanidine hydrochloride.

Sources

The Enduring Legacy of a Heterocycle: A Technical Guide to the Discovery and History of 2,1,3-Benzothiadiazole Derivatives

Abstract

The 2,1,3-benzothiadiazole (BTD) scaffold, a seemingly simple fusion of a benzene and a 1,2,5-thiadiazole ring, has carved a significant niche in the landscape of modern chemistry.[1][2] From its 19th-century origins to its current status as a privileged structural motif in medicinal chemistry and materials science, the journey of BTD is a testament to the profound impact of heterocyclic chemistry. This technical guide provides a comprehensive exploration of the discovery, historical development, and synthetic evolution of 2,1,3-benzothiadiazole and its derivatives. We delve into the fundamental principles governing its reactivity, detail key synthetic protocols, and illuminate the diverse applications that have emerged, offering researchers, scientists, and drug development professionals a thorough understanding of this versatile molecular architecture.

Genesis of a Heterocycle: Discovery and Early Investigations

The story of 2,1,3-benzothiadiazole, initially known by the common name "piazthiole," begins in the late 19th century.[1] The first documented synthesis was reported by O. Hinsberg in 1889, who prepared the parent compound by reacting o-phenylenediamine with sulfurous acid, sodium bisulfite, or sulfur dioxide at elevated temperatures.[3][4][5] These early methods, while foundational, often required harsh reaction conditions.[2][3]

A significant advancement in the synthesis of the BTD core came with the use of thionyl chloride. The reaction of o-phenylenediamine with two equivalents of thionyl chloride in a suitable base like pyridine provides 2,1,3-benzothiadiazole in high yields, a method that remains relevant today.[1] The structural elucidation of the molecule, confirming its bicyclic aromatic nature, was later accomplished, with its crystal structure being determined in 1951.[1]

The BTD Core: Understanding its Unique Electronic Properties and Reactivity

The 2,1,3-benzothiadiazole unit is characterized by its electron-deficient nature, a direct consequence of the electron-withdrawing fused thiadiazole ring.[2][6] This electronic feature is the cornerstone of its diverse reactivity and wide-ranging applications. The BTD scaffold is a planar, rigid system that behaves as a 10-electron aromatic system in accordance with Hückel's rule, with the sulfur atom's lone pair participating in the aromaticity.[1]

This inherent electron deficiency governs its behavior in chemical transformations:

-

Electrophilic Aromatic Substitution: The benzene ring of the BTD core is deactivated towards electrophilic attack, necessitating harsh reaction conditions for substitutions like nitration and bromination.[2] Nitration typically yields the 4-nitro derivative, while bromination is a crucial step for producing the versatile building block, 4,7-dibromo-2,1,3-benzothiadiazole.[1][2]

-

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the BTD ring activates it towards nucleophilic aromatic substitution, especially when substituted with good leaving groups.[2]

-

Reduction: The thiadiazole ring can be reductively cleaved to regenerate the corresponding 1,2-diaminobenzene, a transformation that can be strategically employed to protect the amino groups during other synthetic manipulations on the benzene ring.[1]

Synthetic Strategies: From the Core to Functionalized Derivatives

The true utility of the BTD scaffold lies in the ability to introduce a wide array of functional groups, thereby tuning its electronic and photophysical properties. Modern synthetic chemistry has provided a powerful toolkit for the derivatization of the BTD core.

Foundational Synthesis of the 2,1,3-Benzothiadiazole Core

A reliable and high-yielding method for the preparation of the parent 2,1,3-benzothiadiazole is the reaction of o-phenylenediamine with thionyl chloride.

Experimental Protocol: Synthesis of 2,1,3-Benzothiadiazole

-

To a solution of o-phenylenediamine (1 equivalent) in a suitable solvent such as pyridine, slowly add thionyl chloride (2 equivalents) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for a designated period (typically a few hours).

-

Upon completion, the reaction is quenched by carefully pouring the mixture into ice water.

-

The resulting precipitate is collected by filtration, washed with water, and dried to afford 2,1,3-benzothiadiazole.

Key Functionalization Reactions

The introduction of substituents onto the BTD core is crucial for tailoring its properties for specific applications.

The synthesis of 4,7-dibromo-2,1,3-benzothiadiazole is a pivotal transformation, as this derivative serves as a versatile platform for introducing various aryl and heteroaryl groups via transition-metal-catalyzed cross-coupling reactions.[1][2]

Experimental Protocol: Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole

-

To a solution of 2,1,3-benzothiadiazole in a suitable solvent (e.g., a mixture of concentrated sulfuric acid and fuming sulfuric acid), add bromine dropwise at a controlled temperature.

-

The reaction mixture is stirred for several hours to ensure complete dibromination.

-

The reaction is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.

-

The crude product is washed with water and a suitable organic solvent to remove impurities, yielding 4,7-dibromo-2,1,3-benzothiadiazole.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are indispensable tools for the construction of C-C bonds on the BTD core.[7][8] These reactions allow for the facile introduction of a wide range of substituents, leading to the development of novel materials and biologically active compounds.

Conceptual Workflow: Suzuki-Miyaura Cross-Coupling

Caption: Suzuki-Miyaura cross-coupling workflow.

A Scaffold of Immense Potential: Applications of BTD Derivatives

The unique electronic and photophysical properties of 2,1,3-benzothiadiazole derivatives have led to their widespread application in diverse scientific fields.

Medicinal Chemistry: A Privileged Pharmacophore

The BTD scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets.[2] BTD-containing compounds have demonstrated a broad spectrum of biological activities, including:

-

Anticancer: Certain derivatives exhibit potent anticancer activity.[9]

-

Antimicrobial and Antifungal: The BTD core is found in molecules with significant antimicrobial and antifungal properties.[10][11]

-

Antiviral: BTD derivatives have shown promise as antiviral agents.[11]

-

Other Therapeutic Areas: The scaffold has been explored for its potential in treating a range of other conditions, including diabetes, inflammation, and neurological disorders.[10]

Table 1: Selected Biologically Active 2,1,3-Benzothiadiazole Derivatives

| Derivative Class | Biological Activity | Reference |

| Benzothiadiazole dioxides | RORγt inverse agonists | [12] |

| Substituted benzothiazoles | Antimicrobial, Anticancer | [9][13] |

| Benzothiazole-thiadiazole hybrids | Antibacterial, Antiviral | [11] |

Materials Science: Building Blocks for Organic Electronics

The electron-accepting nature of the BTD unit makes it an excellent building block for the construction of donor-acceptor (D-A) type organic materials.[7][14][15][16] These materials are at the forefront of research in organic electronics, with applications in:

-

Organic Light-Emitting Diodes (OLEDs): BTD derivatives are used as fluorescent emitters and electron-transporting materials in OLEDs.[15][16]

-

Organic Solar Cells (OSCs): The tunable energy levels of BTD-based polymers and small molecules make them effective components in the active layer of organic solar cells.[6][16]

-

Organic Field-Effect Transistors (OFETs): BTD-containing polymers have been utilized as the semiconducting layer in OFETs.[17]

The photophysical properties of BTD derivatives are central to their utility in these applications. They often exhibit:

-

Strong Fluorescence: Many BTD derivatives are highly luminescent.[6][14]

-

Large Stokes Shifts: The difference between the absorption and emission maxima is often significant, which is advantageous in fluorescence-based applications.[6]

-

Solvatochromism: The emission color of many BTD derivatives is sensitive to the polarity of the solvent, a property that can be exploited in sensing applications.[6]

Table 2: Photophysical Properties of Representative BTD Derivatives

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | Reference |

| 4,7-di(thiophen-2-yl)BTD | Dichloromethane | 452-526 | 550-650 | - | [7] |

| N-substituted BTDs | Various | - | - | up to 8% | [14] |

Fluorescent Probes and Sensors

The sensitivity of the fluorescence of BTD derivatives to their local environment has led to their development as fluorescent probes for various applications, including:

-

Bioimaging: BTD-based dyes have been successfully used for imaging specific cellular components, such as lipid droplets.[6]

-

Analyte Sensing: The BTD core can be incorporated into chemosensors for the detection of ions and small molecules.[18]

Diagram: BTD in Donor-Acceptor Systems

Caption: Donor-Acceptor-Donor (D-A-D) architecture.

Future Outlook and Conclusion

The journey of 2,1,3-benzothiadiazole from a 19th-century chemical curiosity to a cornerstone of modern molecular design is a compelling narrative of scientific discovery and innovation. Its robust and versatile nature, coupled with its tunable electronic and photophysical properties, ensures its continued relevance in the years to come. Future research is likely to focus on the development of more efficient and sustainable synthetic methodologies, the exploration of novel BTD-based architectures with enhanced functionalities, and the expansion of their applications in areas such as theranostics, photocatalysis, and advanced materials. For researchers and developers in the chemical and pharmaceutical sciences, a deep understanding of the history, chemistry, and potential of the 2,1,3-benzothiadiazole scaffold is not just beneficial, but essential for driving future breakthroughs.

References

-

2,1,3-Benzothiadiazole - Wikipedia. Available from: [Link]

-

Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC. Available from: [Link]

-

Structural and Photophysical Properties of 2,1,3-Benzothiadiazole-Based Phosph(III)azane and Its Complexes. Available from: [Link]

-

2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - MDPI. Available from: [Link]

-

Synthesis and characterization of benzo-2,1,3-thiadiazole derivatives and their metal complexes - OPUS - University of Lethbridge. Available from: [Link]

-

2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - NIH. Available from: [Link]

-

ChemInform Abstract: 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. | Request PDF - ResearchGate. Available from: [Link]

-

Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties - MDPI. Available from: [Link]

-

Effect of Fluorination of 2,1,3-Benzothiadiazole | The Journal of Organic Chemistry. Available from: [Link]

-

Photophysical properties and excited state dynamics of 4,7-dithien-2-yl-2,1,3-benzothiadiazole - RSC Publishing. Available from: [Link]

-

Structural and Photophysical Properties of 2,1,3-Benzothiadiazole-Based Phosph(III)azane and Its Complexes - PubMed. Available from: [Link]

-

Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics - Journal of Materials Chemistry C (RSC Publishing). Available from: [Link]

-

Recent progress of electronic materials based on 2,1,3- benzothiadiazole and its derivatives: synthesis and their application in - PolyU Institutional Research Archive. Available from: [Link]

- WO1998027076A1 - Process for preparing 2,1,3-benzothiadiazoles - Google Patents.

-

Discovery of 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide analogs as new RORC modulators - PubMed. Available from: [Link]

-

Molecular Organization of 2,1,3-Benzothiadiazoles in the Solid State - ACS Publications. Available from: [Link]

-

Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Available from: [Link]

-

Synthesis and various biological activities of benzothiazole derivative: A review. Available from: [Link]

-

Synthesis and biological activities of benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety | Semantic Scholar. Available from: [Link]

-

Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

-

2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices - MDPI. Available from: [Link]

-

Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PubMed Central. Available from: [Link]

-

Novel applications of functionalized 2,1,3-benzothiadiazoles for coordination chemistry and crystal engineering - ResearchGate. Available from: [Link]

-

Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][14]benzothiazole Derivatives via Microwave-Assisted Synthesis - MDPI. Available from: [Link]

-

Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - NIH. Available from: [Link]

Sources

- 1. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. WO1998027076A1 - Process for preparing 2,1,3-benzothiadiazoles - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis [mdpi.com]

- 10. pharmacyjournal.in [pharmacyjournal.in]

- 11. Synthesis and biological activities of benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety | Semantic Scholar [semanticscholar.org]

- 12. Discovery of 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide analogs as new RORC modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural and Photophysical Properties of 2,1,3-Benzothiadiazole-Based Phosph(III)azane and Its Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. research.polyu.edu.hk [research.polyu.edu.hk]

- 16. researchgate.net [researchgate.net]

- 17. Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

The Electronic Landscape of Substituted Benzothiadiazoles: A Technical Guide for Researchers and Drug Development Professionals

The 2,1,3-benzothiadiazole (BTD) scaffold has emerged as a cornerstone in the development of advanced organic materials and biologically active compounds. Its inherent electron-deficient nature, combined with the remarkable tunability of its electronic properties through targeted substitutions, has positioned BTD derivatives at the forefront of innovation in organic electronics, chemical sensing, and medicinal chemistry.[1][2][3] This technical guide provides an in-depth exploration of the electronic properties of substituted benzothiadiazoles, offering a synthesized understanding of their structure-property relationships, experimental characterization, and computational modeling.

The Benzothiadiazole Core: An Electron Acceptor with Versatile Functionality

The BTD ring system is intrinsically electron-deficient due to the presence of the electron-withdrawing thiadiazole moiety fused to a benzene ring.[1][4] This fundamental characteristic dictates its role as an excellent electron acceptor in various molecular architectures. The electronic properties of the BTD core can be precisely modulated by introducing substituent groups at the 4, 5, 6, and 7 positions of the benzene ring. This strategic functionalization allows for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling its optical and electrochemical behavior.[5][6][7]

A prevalent and highly effective strategy for harnessing the properties of BTD is the creation of donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) type molecules.[8][9] In these systems, electron-donating groups are attached to the electron-accepting BTD core, leading to intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is the cornerstone of the unique photophysical properties observed in many BTD derivatives, including large Stokes shifts and pronounced solvatochromism.[1]

Tailoring Electronic Properties Through Substitution: A Structure-Property Deep Dive

The ability to systematically modify the electronic landscape of benzothiadiazoles through chemical substitution is a key driver of their widespread application. The nature and position of these substituents have a profound impact on the resulting material's properties.

The Influence of Electron-Donating and Withdrawing Groups

Attaching electron-donating groups (EDGs), such as amino or alkoxy groups, to the BTD core generally raises the HOMO energy level, while the LUMO level is less affected. Conversely, electron-withdrawing groups (EWGs) like cyano, nitro, or fluorine atoms tend to lower both the HOMO and LUMO energy levels, with a more pronounced effect on the LUMO.[10][11] This differential tuning allows for precise control over the band gap of the material. For instance, the introduction of strong EWGs can significantly narrow the band gap, leading to a red-shift in the absorption and emission spectra.[11]

Extending π-Conjugation

Expanding the π-conjugated system by introducing aromatic or heteroaromatic rings (e.g., thiophene, carbazole) at the 4 and 7 positions is another powerful strategy to modulate the electronic properties.[12][13][14] This extension of conjugation typically leads to a delocalization of the frontier molecular orbitals, resulting in a smaller HOMO-LUMO gap and a bathochromic (red) shift in the absorption and emission maxima.[14][15]

Photophysical Properties: Absorption, Emission, and Environmental Sensitivity

Substituted benzothiadiazoles are renowned for their rich and tunable photophysical properties, making them highly valuable as fluorophores and in optoelectronic devices.[1][16]

UV-Vis Absorption and Fluorescence Emission

The absorption spectra of BTD derivatives typically exhibit two main bands: a higher energy band in the UV region corresponding to π-π* transitions within the aromatic system, and a lower energy band in the visible region attributed to the intramolecular charge transfer (ICT) from the donor to the BTD acceptor.[6][17] The position and intensity of this ICT band are highly sensitive to the nature of the substituents and the polarity of the solvent.

Upon excitation, these molecules often display strong fluorescence with large Stokes shifts, meaning a significant separation between the absorption and emission maxima.[1] This property is highly desirable for applications in fluorescence imaging and sensing, as it minimizes self-absorption and improves signal-to-noise ratios.

Solvatochromism

A key characteristic of many D-A substituted benzothiadiazoles is their solvatochromism, where the color of their absorption or emission changes with the polarity of the solvent.[1] In more polar solvents, the excited state, which has a larger dipole moment due to the ICT, is stabilized to a greater extent than the ground state. This leads to a red-shift in the emission spectrum. This sensitivity to the local environment can be exploited for developing chemical sensors.

Table 1: Photophysical Data of Representative Substituted Benzothiadiazoles

| Compound | Substituent(s) | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Reference |

| 4-amino-BTD | 4-NH2 | Toluene | 430 | 542 | 0.61 | [16] |

| 4-amino-BTD | 4-NH2 | Dichloromethane | 440 | 575 | 0.38 | [16] |

| 4-amino-BTD | 4-NH2 | Methanol | 438 | 612 | 0.04 | [16] |

| 4,7-di(thiophen-2-yl)BTD | 4,7-dithienyl | Dichloromethane | 462 | 550 | 0.53 | [18] |

| 4,7-di(thiophen-2-yl)BTD | 4,7-dithienyl | Acetonitrile | 468 | 610 | 0.15 | [18] |

Electrochemical Properties and Frontier Molecular Orbital Engineering

The electrochemical properties of substituted benzothiadiazoles are crucial for their application in organic electronics, as they determine the efficiency of charge injection, transport, and separation in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).[13][19][20]

Cyclic Voltammetry

Cyclic voltammetry (CV) is a fundamental technique used to determine the redox potentials of BTD derivatives. The onset of the first oxidation wave corresponds to the removal of an electron from the HOMO, while the onset of the first reduction wave corresponds to the addition of an electron to the LUMO.[21] From these potentials, the HOMO and LUMO energy levels can be estimated using the following empirical equations, often referenced to a ferrocene/ferrocenium (Fc/Fc+) internal standard:

-

EHOMO (eV) = -[Eoxonset vs Fc/Fc+ + 5.1]

-

ELUMO (eV) = -[Eredonset vs Fc/Fc+ + 5.1]

The electrochemical band gap (Egel) can then be calculated as the difference between the LUMO and HOMO energy levels.[8]

Table 2: Electrochemical Data and Frontier Molecular Orbital Energies of Selected Benzothiadiazole Derivatives

| Compound | Substituent(s) | Eoxonset (V vs Fc/Fc+) | Eredonset (V vs Fc/Fc+) | EHOMO (eV) | ELUMO (eV) | Egel (eV) | Reference |

| 2a | 4,7-bis(5-(selenophen-2-yl)thiophen-2-yl) | 0.50 | -1.58 | -5.60 | -3.52 | 2.08 | [8] |

| 2b | 4,7-bis(5-(pyridin-2-yl)thiophen-2-yl) | 0.66 | -1.45 | -5.76 | -3.65 | 2.11 | [8] |

| 2c | 4,7-bis(5-(3,4-ethylenedioxythiophene)thiophen-2-yl) | 0.14 | -1.72 | -5.24 | -3.38 | 1.86 | [8] |

Note: EHOMO and ELUMO values are calculated based on the provided onset potentials and the ferrocene reference energy level of 5.1 eV.

Experimental Protocols and Workflows

Synthesis of a D-A-D Benzothiadiazole Derivative via Suzuki Coupling

This protocol describes a general procedure for the synthesis of a 4,7-diaryl-2,1,3-benzothiadiazole derivative.

Step 1: Reactant Preparation

-

Dissolve 4,7-dibromo-2,1,3-benzothiadiazole (1 equivalent) and the desired arylboronic acid (2.2 equivalents) in a suitable solvent mixture (e.g., toluene/ethanol/water).

Step 2: Catalyst and Base Addition

-

Add a palladium catalyst, such as Pd(PPh3)4 (0.05 equivalents), and a base, such as K2CO3 (4 equivalents), to the reaction mixture.

Step 3: Reaction Execution

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

Step 4: Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature and add water.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4,7-diaryl-2,1,3-benzothiadiazole.

Caption: Suzuki coupling workflow for the synthesis of D-A-D type benzothiadiazoles.

Photophysical Characterization Workflow

Caption: Workflow for the photophysical characterization of substituted benzothiadiazoles.

Computational Modeling: A Predictive Tool for Design

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have become indispensable tools for predicting and understanding the electronic properties of substituted benzothiadiazoles.[8][22][23][24]

Ground State Properties with DFT

DFT calculations can accurately predict the ground-state geometries, HOMO and LUMO energy levels, and electron density distributions of BTD derivatives.[8][23][24] The calculated HOMO and LUMO energies provide a theoretical estimate of the ionization potential and electron affinity, respectively, and allow for the prediction of the electronic band gap. The visualization of the frontier molecular orbitals reveals the localization of electron density, confirming the donor-acceptor character of the molecule.[8]

Excited State Properties with TD-DFT

TD-DFT is employed to simulate the electronic absorption spectra by calculating the vertical excitation energies and oscillator strengths of the electronic transitions.[8][22] This allows for the assignment of the observed absorption bands to specific electronic transitions, such as the HOMO to LUMO transition corresponding to the ICT band.

Caption: A typical computational workflow for studying substituted benzothiadiazoles.

Applications in Research and Development